4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Description
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a morpholine ring, a thiophene group, and a pyridine ring
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(17-3-5-19(6-4-17)24-7-9-26-10-8-24)23-14-16-12-18(15-22-13-16)20-2-1-11-27-20/h1-6,11-13,15H,7-10,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUNXXKOPZZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated benzamide reacts with morpholine under basic conditions.
Final Assembly: The final compound is assembled by coupling the thiophene-substituted pyridine with the morpholino-benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene and pyridine rings can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Indole Derivatives
Uniqueness
4-morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of a morpholine ring, a thiophene group, and a pyridine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Biological Activity
4-Morpholino-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a morpholine ring, a benzamide group, and a pyridine moiety substituted with a thiophene ring, suggest various pharmacological applications. This article explores the compound's biological activity, synthesis methods, and potential therapeutic uses based on diverse scientific literature.
Structural Characteristics
The molecular formula of this compound is CHNOS, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The combination of functional groups in this compound contributes to its reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound has been explored using various methods, including:
- Microwave-Assisted Synthesis : This technique has been reported to enhance yields and reduce reaction times for similar compounds. The application of microwave irradiation allows for rapid heating and efficient reactions.
- Conventional Organic Synthesis : Traditional methods involving multiple reaction steps have also been utilized to synthesize this compound.
Biological Activity
Preliminary studies suggest that this compound exhibits promising biological activities:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing morpholine and thiophene rings have been associated with anti-cancer properties due to their ability to inhibit cell proliferation by targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway .
- Antimicrobial Properties : Compounds with structural similarities have demonstrated antimicrobial activity, suggesting that this compound may also possess similar effects.
- Anti-inflammatory Effects : The presence of thiophene and pyridine rings in related compounds has been linked to anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms of action and therapeutic potential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(pyridin-3-yl)morpholine | Pyridine ring, morpholine | Antimicrobial activity |
| N-(thiophen-2-yl)benzamide | Thiophene ring, benzamide | Anti-inflammatory properties |
| 5-(thiophen-2-yl)-1H-pyrazole | Thiophene ring, pyrazole | Antitumor activity |
The unique combination of morpholine, thiophene, and pyridine in this compound may enhance its solubility and bioavailability compared to other compounds.
Understanding the mechanism through which this compound exerts its biological effects is crucial for optimizing its pharmacological properties. Interaction studies employing techniques such as:
- Surface Plasmon Resonance (SPR) : To evaluate binding affinities with target proteins or receptors.
- Isothermal Titration Calorimetry (ITC) : To study thermodynamic parameters of binding.
- Molecular Docking Studies : To predict how the compound interacts at the molecular level with biological targets.
These methodologies can provide valuable insights into the compound's efficacy and guide further development.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm the presence of the morpholino ring (δ 2.5–3.5 ppm for N-CH signals) and thiophene protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~435.5 for CHNOS) .
- X-ray Crystallography : Resolves conformational details of the pyridinylmethyl-thiophene linkage .
How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Advanced Research Question
Discrepancies may arise from assay-specific variables:
- Kinase Inhibition Assays : IC values vary between enzymatic (purified kinases) and cell-based assays due to off-target effects or differential protein binding .
- Mitigation Strategy : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell proliferation assays) and control for compound stability under assay conditions .
Example : If a study reports low activity in a kinase panel but high cytotoxicity in cancer cells, evaluate mitochondrial toxicity (via MTT assay) to rule out non-specific effects .
What structural modifications could enhance the compound’s potency as a protein kinase inhibitor?
Advanced Research Question
- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide’s para position to strengthen hydrophobic interactions with kinase ATP pockets .
- Heterocycle Replacement : Replace thiophene with furan to modulate electronic properties and reduce metabolic degradation .
Validation : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and synthesize analogs for SAR (structure-activity relationship) studies .
What are the stability challenges of this compound under physiological conditions, and how can they be addressed?
Basic Research Question
- Hydrolysis Risk : The amide bond may degrade in acidic or basic conditions. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products via LC-MS .
- Mitigation : Formulate as a lyophilized powder or use cyclodextrin encapsulation to enhance shelf life .
How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interaction studies?
Advanced Research Question
- CYP Inhibition : Similar benzamide derivatives inhibit CYP3A4 (IC ~10 µM) due to morpholino-thiophene interactions. Test using human liver microsomes and LC-MS/MS metabolite profiling .
- Clinical Relevance : Co-administration with CYP3A4 substrates (e.g., statins) may require dose adjustments.
What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
